molecular formula C23H24N2O2S2 B11490023 2-(2,5-dimethoxyphenyl)-4,5-bis(2,5-dimethylthiophen-3-yl)-1H-imidazole

2-(2,5-dimethoxyphenyl)-4,5-bis(2,5-dimethylthiophen-3-yl)-1H-imidazole

Cat. No.: B11490023
M. Wt: 424.6 g/mol
InChI Key: WAPFIKYEOUEXID-UHFFFAOYSA-N
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Description

2-(2,5-dimethoxyphenyl)-4,5-bis(2,5-dimethylthiophen-3-yl)-1H-imidazole is a complex organic compound that features a unique structure combining phenyl, thiophene, and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethoxyphenyl)-4,5-bis(2,5-dimethylthiophen-3-yl)-1H-imidazole typically involves multi-step organic reactions. The initial step often includes the preparation of the 2,5-dimethoxyphenyl precursor, followed by the introduction of the thiophene groups. The final step involves the cyclization to form the imidazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethoxyphenyl)-4,5-bis(2,5-dimethylthiophen-3-yl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

2-(2,5-dimethoxyphenyl)-4,5-bis(2,5-dimethylthiophen-3-yl)-1H-imidazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its unique structure could be explored for therapeutic properties.

    Industry: It may be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethoxyphenyl)-4,5-bis(2,5-dimethylthiophen-3-yl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives and thiophene-containing molecules. Examples include:

  • 2-(2,5-dimethoxyphenyl)-1H-imidazole
  • 4,5-bis(2,5-dimethylthiophen-3-yl)-1H-imidazole

Uniqueness

What sets 2-(2,5-dimethoxyphenyl)-4,5-bis(2,5-dimethylthiophen-3-yl)-1H-imidazole apart is its combination of functional groups, which imparts unique chemical and physical properties. This makes it a valuable compound for various applications, from materials science to medicinal chemistry.

Properties

Molecular Formula

C23H24N2O2S2

Molecular Weight

424.6 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)-4,5-bis(2,5-dimethylthiophen-3-yl)-1H-imidazole

InChI

InChI=1S/C23H24N2O2S2/c1-12-9-17(14(3)28-12)21-22(18-10-13(2)29-15(18)4)25-23(24-21)19-11-16(26-5)7-8-20(19)27-6/h7-11H,1-6H3,(H,24,25)

InChI Key

WAPFIKYEOUEXID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C2=C(N=C(N2)C3=C(C=CC(=C3)OC)OC)C4=C(SC(=C4)C)C

Origin of Product

United States

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